molecular formula C20H17BrF2N2O2 B14923745 ethyl 3-[4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate

ethyl 3-[4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate

Cat. No.: B14923745
M. Wt: 435.3 g/mol
InChI Key: DJNPWOIZGVXIBB-UHFFFAOYSA-N
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Description

Ethyl 3-[4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate is a complex organic compound that features a pyrazole ring substituted with bromine and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, altering the oxidation state of the pyrazole ring or the substituents.

    Coupling reactions: The fluorophenyl groups can participate in further coupling reactions, such as Heck or Sonogashira couplings.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling reactions: Palladium catalysts, boron reagents, and bases like potassium carbonate.

    Esterification: Ethyl bromoacetate and a base such as sodium hydride or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted pyrazoles, while coupling reactions can extend the aromatic system.

Scientific Research Applications

Ethyl 3-[4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate has several applications in scientific research:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological studies: It can be used to study the interactions of pyrazole derivatives with biological macromolecules, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism by which ethyl 3-[4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorophenyl groups can enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate is unique due to its combination of a pyrazole ring with bromine and fluorophenyl substitutions

Properties

Molecular Formula

C20H17BrF2N2O2

Molecular Weight

435.3 g/mol

IUPAC Name

ethyl 3-[4-bromo-3,5-bis(4-fluorophenyl)pyrazol-1-yl]propanoate

InChI

InChI=1S/C20H17BrF2N2O2/c1-2-27-17(26)11-12-25-20(14-5-9-16(23)10-6-14)18(21)19(24-25)13-3-7-15(22)8-4-13/h3-10H,2,11-12H2,1H3

InChI Key

DJNPWOIZGVXIBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C(=C(C(=N1)C2=CC=C(C=C2)F)Br)C3=CC=C(C=C3)F

Origin of Product

United States

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